N-(4-fluoro-3-nitrophenyl)-3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanamide
Description
Properties
IUPAC Name |
N-(4-fluoro-3-nitrophenyl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O4S/c17-11-6-5-10(9-13(11)20(23)24)18-15(21)7-8-19-12-3-1-2-4-14(12)25-16(19)22/h1-6,9H,7-8H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCFVDLNDLSEWCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)S2)CCC(=O)NC3=CC(=C(C=C3)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluoro-3-nitrophenyl)-3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanamide typically involves multi-step organic reactions. One common method includes:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives under acidic conditions.
Nitration and Fluorination: The aromatic ring can be nitrated using a mixture of concentrated nitric and sulfuric acids. Fluorination can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide.
Amide Formation: The final step involves coupling the benzothiazole derivative with the nitro-fluoro aromatic compound using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluoro-3-nitrophenyl)-3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The benzothiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C), iron powder with hydrochloric acid.
Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3) with various nucleophiles.
Oxidation: m-Chloroperbenzoic acid (m-CPBA), hydrogen peroxide (H2O2).
Major Products
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of sulfoxides or sulfones.
Scientific Research Applications
Medicinal Chemistry: As a scaffold for designing new drugs with potential anti-cancer, anti-inflammatory, or antimicrobial activities.
Chemical Biology: As a probe to study biological processes and interactions at the molecular level.
Materials Science: As a building block for the synthesis of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(4-fluoro-3-nitrophenyl)-3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes, receptors, or DNA, modulating their activity and leading to therapeutic effects. The exact pathways and targets would require further experimental validation.
Comparison with Similar Compounds
Comparison with Structural Analogues
Heterocyclic Core Modifications: Thiazole vs. Oxazole
A key structural variation among analogues involves replacing the benzo[d]thiazol-2-one core with benzo[d]oxazol-2-one. For example:
- 3-(2-Oxobenzo[d]oxazol-3(2H)-yl)propanamide ():
- Exhibits lower synthetic yields (10–18% conversion rates under varying conditions) compared to thiazole-containing derivatives, likely due to reduced nucleophilicity of the oxazole oxygen versus thiazole sulfur .
- IR spectra show C=O stretching at ~1680 cm⁻¹, similar to thiazole derivatives, but lack the C=S absorption (~1250 cm⁻¹) seen in thiazoles .
- Benzoxazolinone derivatives (): Compounds like N′-(2-Chloro-5-nitrobenzylidene)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanehydrazide (mp 202–204°C) exhibit higher melting points than thiazole analogues, possibly due to stronger intermolecular hydrogen bonding with the oxazole oxygen .
Table 1: Heterocyclic Core Comparison
Substituent Variations on the Aromatic Ring
Modifications to the phenyl ring significantly impact physicochemical and biological properties:
- N-(4-Chloro-3-nitrophenyl)-3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)propanamide (): Replacing the 4-fluoro group with 4-chloro increases molecular weight (Cl: ~35.45 g/mol vs.
- 3-(2-Oxobenzo[d]thiazol-3(2H)-yl)-N-(4-(trifluoromethyl)phenyl)propanamide ():
Table 2: Substituent Effects
Q & A
Q. Table 1: Optimization of Reaction Conditions
| Parameter | Optimal Range | Impact on Yield/Purity | Reference |
|---|---|---|---|
| Solvent | DMF | Higher solubility of intermediates | |
| Catalyst | EDCI/HOBt + TEA | Reduces side reactions | |
| Temperature | 60–80°C | Balances reaction rate vs. degradation | |
| Reaction Time | 12–24 hours | Ensures >90% conversion |
What spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?
Methodological Answer:
- 1H/13C NMR : Assign signals using 2D techniques (HSQC, HMBC) to resolve overlaps, especially between aromatic protons and thiazolone methyl groups .
- HRMS : Confirm molecular ion ([M+H]+) with <2 ppm error to validate the molecular formula .
- IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and nitro (NO₂, ~1520 cm⁻¹) stretches .
- X-ray Crystallography : Resolve ambiguities in stereochemistry or tautomerism .
Contradiction Resolution Example :
If NMR signals for the 4-fluoro-3-nitrophenyl group overlap with thiazolone protons, use deuterated solvents (e.g., DMSO-d6) and variable-temperature NMR to separate peaks .
How do functional groups in this compound influence its potential bioactivity?
Methodological Answer:
- 4-Fluoro-3-Nitrophenyl Group : Enhances electron-withdrawing effects, improving binding to enzymatic targets (e.g., kinases) via hydrophobic and π-π interactions .
- Benzo[d]thiazolone Core : Acts as a hydrogen-bond acceptor, critical for inhibiting proteasomes or cyclooxygenase (COX) enzymes .
- Amide Linker : Stabilizes the conformation for target engagement while allowing metabolic stability .
Q. Table 2: Functional Group Contributions to Bioactivity
| Functional Group | Role in Bioactivity | Example Target | Reference |
|---|---|---|---|
| 4-Fluoro-3-nitrophenyl | Enhances binding affinity | Tyrosine kinases | |
| Benzo[d]thiazolone | Inhibits COX-2 via H-bonding | Cyclooxygenase-2 | |
| Propanamide linker | Balances solubility and stability | Serum albumin |
How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
Methodological Answer:
Derivative Synthesis : Modify substituents on the phenyl ring (e.g., Cl, OCH₃) or thiazolone core (e.g., methyl, ethyl groups) .
In Vitro Assays : Test inhibition of targets (e.g., proteasomes, COX-2) using fluorogenic substrates .
Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding modes and guide synthetic priorities .
Q. Table 3: SAR of Analogous Compounds
| Derivative Modification | Bioactivity Change | Reference |
|---|---|---|
| Chlorination at phenyl | Increased antimicrobial activity | |
| Methoxy substitution | Reduced cytotoxicity | |
| Thiazolone methylation | Enhanced COX-2 selectivity |
What strategies address low yields in large-scale synthesis?
Methodological Answer:
- Precursor Purity : Use HPLC to ensure >98% purity of intermediates .
- Catalyst Screening : Test alternatives like DMAP or Pd-based catalysts for coupling steps .
- Solvent Optimization : Switch to toluene for improved heat transfer in reflux conditions .
- Scale-Up Protocols : Gradual temperature ramping and continuous stirring reduce side products .
How does solvent polarity affect the compound’s stability during synthesis?
Methodological Answer:
- Polar Solvents (DMF, DMSO) : Stabilize intermediates via solvation but may hydrolyze nitro groups under prolonged heating .
- Non-Polar Solvents (DCM, Toluene) : Reduce hydrolysis but require higher temperatures for solubility .
- Empirical Testing : Conduct stability assays (TGA/DSC) to identify decomposition thresholds .
What computational tools predict the compound’s interactions with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock or Schrödinger Suite to model binding to proteasomes or kinases .
- MD Simulations (GROMACS) : Assess binding stability over 100 ns trajectories .
- QSAR Models : Correlate substituent electronic parameters (Hammett constants) with IC50 values .
How can researchers validate the compound’s mechanism of action in vitro?
Methodological Answer:
- Enzyme Inhibition Assays : Measure IC50 against purified targets (e.g., 20S proteasome) using fluorogenic substrates (e.g., Suc-LLVY-AMC) .
- Cellular Models : Test anti-proliferative effects in cancer cell lines (e.g., HeLa) via MTT assays .
- Western Blotting : Confirm downstream effects (e.g., reduced NF-κB levels) .
What are the best practices for resolving contradictory biological activity data across studies?
Methodological Answer:
- Standardize Assay Conditions : Use consistent cell lines, serum concentrations, and incubation times .
- Control Compounds : Include reference inhibitors (e.g., bortezomib for proteasomes) to benchmark activity .
- Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., PRISMA guidelines) .
How can metabolic stability be improved for in vivo applications?
Methodological Answer:
- Prodrug Design : Introduce ester groups hydrolyzed in vivo to enhance bioavailability .
- Cyclization Strategies : Modify the propanamide linker into a stable heterocycle (e.g., pyridine) .
- PK/PD Studies : Monitor plasma half-life in rodent models and adjust dosing regimens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
